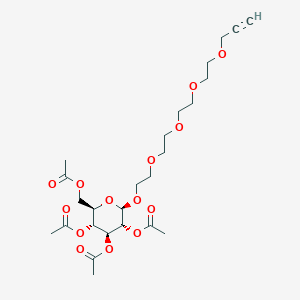

Propargyl-PEG5-tetra-Ac-beta-D-glucose

Description

The Strategic Design and Utility of Multifunctional Glycoconjugate Precursors

The design of Propargyl-PEG5-tetra-Ac-beta-D-glucose is a prime example of a multifunctional glycoconjugate precursor, where each component serves a distinct purpose. axispharm.com Such precursors are strategically engineered to possess multiple functionalities, enabling researchers to perform complex molecular constructions in a controlled manner.

The glucose moiety acts as the glycan component, which can be used to target specific cell types that have a high uptake of glucose, such as certain cancer cells. axispharm.comaxispharm.com The acetyl groups protecting the hydroxyls on the glucose ring are temporary and can be removed in a subsequent step if the free sugar is required for a specific biological interaction. The propargyl group provides a reactive handle for chemical modification, while the PEG chain acts as a linker. axispharm.com This modular design makes the compound a versatile tool for building custom bioconjugates, attaching sugars to proteins, nanoparticles, or surfaces, and for developing targeted therapeutic agents. axispharm.combiosynth.com The use of monodisperse scaffolds like this one ensures that the resulting glycan arrays are structurally predictable and reproducible. acs.org

Significance of Alkyne-Tagged Sugars in Bioorthogonal Chemistry

The terminal propargyl group, which contains an alkyne, is of paramount significance in the field of bioorthogonal chemistry. pnas.orgacs.org Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.orgnih.gov The alkyne is a small, metabolically stable, and biologically inert chemical reporter group. pnas.org

Its primary utility lies in its ability to undergo highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). pnas.orgacs.org This reaction forms a stable triazole linkage with a molecule containing an azide (B81097) group. cd-bioparticles.net This capability allows researchers to "click" the sugar onto various azide-modified biomolecules, such as proteins or lipids, or onto surfaces for a wide range of applications. nih.gov By feeding cells with alkyne-tagged sugar analogs, scientists can incorporate these chemical handles into cellular glycans. pnas.orgacs.org Subsequent reaction with an azide-bearing probe, such as a fluorescent dye or a biotin (B1667282) tag, enables the visualization and tracking of glycoconjugates within cells and even whole organisms. pnas.orgnobelprize.org

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Glycoconjugate Design for Research Applications

The inclusion of a five-unit polyethylene glycol (PEG) chain is a critical design element that imparts several beneficial properties to the molecule for research applications. axispharm.com PEG linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that are well-known for their utility in bioconjugation. chempep.com

Key properties conferred by the PEG linker include:

Enhanced Aqueous Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of the entire molecule in aqueous buffers, which is crucial for most biological experiments. cd-bioparticles.netchempep.com

Improved Biocompatibility and Reduced Immunogenicity: PEG is known to be non-toxic and generally does not elicit an immune response, making the resulting conjugates more suitable for in vivo studies. axispharm.comchempep.com

Flexible Spacer Arm: The PEG chain acts as a flexible spacer, physically separating the glucose moiety from the molecule it is attached to via the propargyl group. chempep.com This spacing can be critical for reducing steric hindrance and allowing the glucose unit to interact effectively with its biological target, such as a cell surface receptor.

Reduced Aggregation: By preventing non-specific interactions between conjugated molecules, PEG linkers can help to reduce aggregation and maintain the stability of the final product. broadpharm.com

The development of sophisticated, monodisperse PEG linkers has enabled more precise control over the structure and properties of bioconjugates. chempep.combroadpharm.com Furthermore, specialized cleavable PEG linkers have been designed to simplify the analytical characterization of complex PEGylated proteins. nih.govnih.gov

Historical Context of Glucose Derivatives in Chemical Biology Research

The use of modified glucose molecules in scientific research has a long and storied history. Early work by chemists like Emil Fischer in the late 19th century, which led to the synthesis of glucose in 1890, laid the foundation for carbohydrate chemistry. ias.ac.in Glucose, a simple monosaccharide, is the primary source of energy for most living organisms and a fundamental building block for complex polysaccharides like cellulose (B213188) and starch. ias.ac.inwikipedia.org

Scientists soon began creating derivatives of glucose to probe its biological functions. youtube.com A significant advancement was the use of radiolabeled glucose, where isotopes like ¹⁴C or ³H are incorporated into the glucose molecule. nih.gov This technique allowed researchers to trace the movement and metabolism of glucose through various biochemical pathways, such as glycolysis, providing critical insights into both normal physiology and disease states like diabetes and cancer. nih.gov Chemical modifications, such as methylation or reaction with phenylhydrazine (B124118) to form osazones, were instrumental in characterizing sugar structures. youtube.com

This compound represents a modern evolution in this history. It builds upon the fundamental knowledge of glucose chemistry by incorporating contemporary tools from bioorthogonal chemistry (the alkyne) and polymer science (the PEG linker) to create a highly sophisticated and targeted probe for modern chemical biology research. axispharm.com

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGPELHTINAWKB-NHTNDUFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Propargyl Peg5 Tetra Ac Beta D Glucose and Its Derivatives

Stereoselective Glycosylation Approaches for beta-D-Glucose Moiety Construction

The creation of the β-glycosidic bond is a paramount challenge in carbohydrate synthesis. For the construction of the β-D-glucose moiety, stereoselectivity is crucial. Several methods have been developed to achieve this, often relying on the nature of protecting groups and promoters. researchgate.net

One of the most common strategies for achieving 1,2-trans-glycosides, such as the β-anomer of glucose, is through neighboring group participation . nih.gov By using an acyl protecting group, like acetyl (Ac), at the C-2 position of the glycosyl donor, the formation of the β-anomer is favored. The acetyl group participates in the reaction mechanism, forming a transient dioxalenium ion intermediate that blocks the α-face, thereby directing the incoming nucleophile (the Propargyl-PEG5-OH linker) to attack from the β-face. nih.gov

Classic methods like the Koenigs-Knorr reaction have been fundamental in stereoselective glycosylation. researchgate.net This method typically involves a peracetylated glycosyl halide (e.g., acetobromo-α-D-glucose) as the glycosyl donor. The reaction is promoted by heavy metal salts, such as silver or mercury compounds, which activate the anomeric center for nucleophilic substitution. researchgate.net However, due to the toxicity and cost of these promoters, alternative, less toxic salts like lithium carbonate have been explored and shown to provide good yields of β-D-glucopyranosides. researchgate.net

Modern organocatalytic methods are also gaining prominence. For instance, bis-thiourea catalysts have been shown to activate glycosyl diphenyl phosphate (B84403) donors, leading to excellent yields and β-anomeric stereoselectivity in glycosylation reactions. nih.gov Another approach involves the use of pyrrylium catalysts for the β-selective glycosylation of trichloroacetimidate (B1259523) donors. nih.gov

The choice of glycosyl donor, acceptor, promoter, and solvent all play a significant role in the outcome of the stereoselective glycosylation. nih.gov For the synthesis of Propargyl-PEG5-tetra-Ac-beta-D-glucose, a common approach involves reacting a protected glucose donor, such as 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose, with the Propargyl-PEG5-OH linker in the presence of a Lewis acid like boron trifluoride etherate. taylorfrancis.com

Introduction of the Propargyl-PEG5 Linker via Established Coupling Methodologies

The Propargyl-PEG5 linker is a heterobifunctional spacer that imparts water solubility and provides a terminal alkyne for subsequent conjugation reactions via "click chemistry". biosynth.commedchemexpress.com Its introduction onto the tetra-acetylated glucose core is a critical step in the synthesis.

The most direct method for attaching the Propargyl-PEG5 linker is through a glycosylation reaction where Propargyl-PEG5-OH acts as the nucleophilic acceptor and a suitably activated tetra-acetylated glucose derivative serves as the glycosyl donor, as described in the previous section. taylorfrancis.com

Alternatively, if the glucose moiety is first functionalized with a leaving group at the anomeric position, the Propargyl-PEG5-OH can be coupled under various conditions. The PEG linker itself can be synthesized with different terminal functional groups to facilitate various coupling strategies. broadpharm.combroadpharm.comprecisepeg.com

While direct glycosylation is common for creating the O-glycosidic bond to the PEG linker, esterification and amidation are crucial for synthesizing derivatives or for alternative assembly strategies. For instance, a glucose derivative with a carboxylic acid at the anomeric position could be coupled to a Propargyl-PEG5-amine broadpharm.commedchemexpress.com via an amidation reaction. This involves activating the carboxylic acid, often with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or carbodiimides, to form a stable amide bond. researchgate.net

Similarly, an ester linkage can be formed between a glucose derivative bearing a hydroxyl group and a Propargyl-PEG5-acid. broadpharm.com This reaction is typically catalyzed by an acid or involves an activated acid derivative. These methods provide flexibility in how the linker and the carbohydrate are joined, allowing for the creation of varied glycoconjugate structures. The use of bifunctional PEG linkers with terminal alcohol and amine groups is common, and the synthetic chemistry for creating these linkages is well-established. researchgate.net

Protecting groups are fundamental in carbohydrate chemistry to ensure regioselectivity and stereoselectivity. nih.govwiley-vch.de For the synthesis of this compound, the four acetyl groups on the glucose moiety serve several purposes.

Firstly, as mentioned earlier, the acetyl group at the C-2 position acts as a participating group to direct the formation of the β-glycosidic linkage. nih.gov Secondly, the acetyl groups protect the hydroxyls from reacting in undesired side reactions during the coupling of the linker. nih.gov Thirdly, they increase the solubility of the carbohydrate in organic solvents commonly used for synthesis.

The stability of the acetyl groups must be considered during the synthesis. They are generally stable under the mildly acidic conditions of many glycosylation reactions but can be removed under basic conditions (e.g., saponification). wiley-vch.de This allows for the final deprotection of the glucose moiety if the unprotected form, Propargyl-PEG5-beta-D-glucose, is the desired product. axispharm.com The choice of protecting groups profoundly influences the reactivity of the carbohydrate donor; electron-withdrawing groups like acetyls decrease the donor's reactivity by destabilizing the positive charge that builds up at the anomeric center during activation. nih.govwiley-vch.de Therefore, a balance must be struck between directing stereochemistry, providing protection, and maintaining sufficient reactivity for the glycosylation to proceed efficiently.

Convergent and Linear Synthesis Pathways for Compound Assembly

The assembly of a molecule like this compound can be approached through either a linear or a convergent synthesis strategy. differencebetween.com

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Reactants are combined sequentially to build the final molecule. differencebetween.com | Simpler planning for less complex molecules. fiveable.me | Overall yield drops significantly with each step; inefficient for long syntheses. differencebetween.comwikipedia.org |

| Convergent Synthesis | Key fragments are synthesized independently and then combined. wikipedia.org | More efficient for complex molecules; higher overall yield; allows for parallel work. differencebetween.com | Requires more complex planning and fragment coupling strategies. |

Regioselective Functionalization Techniques for Further Derivatization

Once this compound is synthesized, it can serve as a scaffold for further derivatization. This often requires regioselective functionalization, which is the selective reaction of one functional group out of many. acs.org

After the removal of the acetyl protecting groups to yield Propargyl-PEG5-beta-D-glucose, the four hydroxyl groups of the glucose moiety exhibit different reactivities. axispharm.com The primary hydroxyl at the C-6 position is generally the most reactive due to less steric hindrance, making it a prime target for selective modification. wiley-vch.dersc.org

Several techniques can be employed for regioselective functionalization:

Enzymatic Reactions: Enzymes like lipases can catalyze regioselective acylation, often with high specificity for certain hydroxyl groups. rsc.org For example, subtilisin has been used for the selective acylation of sugars. rsc.org

Organotin-Mediated Reactions: The use of organotin reagents, such as dibutyltin (B87310) oxide, can form a stannylene acetal (B89532) intermediate across a diol. rsc.org This activates one of the hydroxyl groups for regioselective alkylation, acylation, or sulfonylation. acs.orgrsc.org

Boronic Acid Catalysis: Arylboronic acids can be used to form boronic esters with diols, allowing for the site-selective functionalization of the remaining hydroxyl groups. nih.govacs.org This has been applied to the regioselective acylation of methyl-α-D-glucopyranoside. nih.gov

Protecting-Group-Free Approaches: Recent advances aim to directly functionalize unprotected sugars by exploiting the inherent reactivity differences of the hydroxyl groups, for instance, by activating the more acidic anomeric hydroxyl. nih.gov

These methods allow for the precise modification of the glucose core, enabling the synthesis of a wide array of complex derivatives for various applications in glycobiology and medicinal chemistry. acs.org

High-Throughput Synthetic Methodologies for Related Analogs

The demand for diverse libraries of glycoconjugates for screening in biological assays has driven the development of high-throughput (HT) synthetic and analytical methodologies. acs.orgnih.gov While the synthesis of a single complex carbohydrate can be a lengthy process, HT approaches aim to rapidly generate numerous analogs.

For compounds related to this compound, this could involve creating libraries with variations in:

The carbohydrate core (e.g., using mannose or galactose instead of glucose).

The length of the PEG linker (e.g., PEG3, PEG4, PEG6). broadpharm.commedchemexpress.com

The protecting groups on the sugar.

Key aspects of HT glycan synthesis include:

Automated Synthesis: Liquid-handling robots and automated synthesizers can perform repetitive reaction sequences, purifications, and analyses, significantly speeding up the process.

Parallel Synthesis: Reactions are carried out simultaneously in multi-well plates (e.g., 96-well plates), allowing for the rapid generation of a library of compounds. acs.org

High-Throughput Analysis: Rapid analytical techniques are essential to characterize the synthesized compounds. Mass spectrometry (MS), often coupled with liquid chromatography (LC) or capillary electrophoresis (CE), is a cornerstone of HT glycomics, allowing for the rapid determination of molecular weights and structural information for many samples. nih.govresearchgate.net

These HT approaches are crucial for exploring structure-activity relationships, optimizing the properties of glycoconjugates for therapeutic applications, and discovering novel glycan-based probes and drugs. nih.govrsc.org

Bioorthogonal Ligation Applications in Chemical Glycobiology

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with Propargyl-PEG5-tetra-Ac-beta-D-glucose

The most prominent bioorthogonal reaction involving a propargyl group is the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com This reaction forms a stable triazole linkage between an alkyne, such as the one present in this compound, and an azide-functionalized molecule. cd-bioparticles.netcenmed.com The reaction is highly efficient and specific, making it a powerful tool for bioconjugation. nih.gov The copper(I) catalyst is essential for activating the terminal alkyne of the propargyl group, significantly accelerating the reaction rate compared to the uncatalyzed version. mdpi.comnih.gov

The cytotoxicity of free copper ions necessitates careful optimization of CuAAC reaction conditions for use in biological systems. mdpi.comnih.gov Key to this optimization is the use of copper(I)-stabilizing ligands. These ligands not only protect the copper from oxidation and sequestration by biomolecules but also reduce its toxicity and can accelerate the reaction. mdpi.comnih.gov For instance, tris(triazolylmethyl)amine-based ligands like BTTAA and water-soluble variants like THPTA are commonly employed to create a more biocompatible catalytic system. nih.govmdpi.com The reaction is typically performed in aqueous buffers at or near physiological pH. While room temperature is often sufficient, modest heating can sometimes improve yields, provided the biological components can tolerate it. nih.gov

Below is a table summarizing typical parameters for optimizing CuAAC reactions for bioconjugation.

| Parameter | Component / Condition | Purpose / Consideration |

| Catalyst Source | Copper(II) Sulfate (CuSO₄) with a reducing agent | CuSO₄ is stable and is reduced in situ to the active Cu(I) state. |

| Reducing Agent | Sodium Ascorbate | Maintains the copper in the required cuprous (I) oxidation state. nih.gov |

| Ligand | THPTA, BTTAA | Accelerates the reaction and protects cells and biomolecules from copper toxicity. nih.govmdpi.com |

| Solvent | Aqueous Buffers (e.g., PBS), often with co-solvents like DMSO or THF | Ensures solubility of all reactants and maintains biological compatibility. |

| Temperature | Room Temperature (25°C) to 37°C | Balances reaction rate with the stability of biological samples. nih.govresearchgate.net |

| Concentration | >10 µM for reactants | Reactions can be quantitative within an hour or two at sufficient concentrations. nih.gov |

A powerful application of this compound is in the study of protein glycosylation. This is often achieved through metabolic labeling. In a typical experiment, cells are cultured with an unnatural monosaccharide bearing an azide (B81097) group, such as an azido-N-acetylmannosamine (Ac₄ManNAz). nih.govmdpi.com The cellular machinery processes this azido-sugar and incorporates it into the glycan chains of newly synthesized glycoproteins. nih.gov

Following this metabolic labeling, the azide-modified glycoproteins can be detected and analyzed using an alkyne-containing probe. This compound can serve as this probe, clicking onto the azide groups on the cell surface or within cell lysates via CuAAC. cd-bioparticles.net This allows for the attachment of reporter tags, such as biotin (B1667282) for affinity purification and subsequent mass spectrometry-based glycomic analysis, or fluorophores for visualization by microscopy. mdpi.com This strategy enables researchers to identify and quantify changes in glycosylation patterns associated with various physiological states or diseases. mdpi.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live System Labeling

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a toxic copper catalyst, making it highly suitable for labeling in living organisms. nih.gov The driving force for this reaction is not a catalyst but the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn This inherent strain lowers the activation energy of the cycloaddition with an azide. nih.gov The propargyl group of this compound is a terminal alkyne, which is not strained. Therefore, this compound is not reactive in SPAAC reactions and requires a copper catalyst for efficient cycloaddition with azides. SPAAC chemistry relies on the use of specially designed, strained cycloalkynes like DIBO, DIFO, or BARAC. nih.govmagtech.com.cn

While SPAAC reactivity is primarily dictated by the strained alkyne, the structure of the azide partner also plays a significant role. The reaction generally proceeds via an interaction where the highest occupied molecular orbital (HOMO) of the azide interacts with the lowest unoccupied molecular orbital (LUMO) of the alkyne. researchgate.net Consequently, electron-rich azides are typically preferred. However, recent research has shown that aryl azides can be engineered to accelerate SPAAC rates. The introduction of electron-withdrawing groups, such as fluorine atoms, onto an aromatic azide can surprisingly increase the reaction rate. researchgate.net For example, tetra-fluorinated aromatic azides have been developed for faster and more efficient bioconjugation reactions. researchgate.net This highlights that electronic tuning of the azide component is a key strategy for optimizing SPAAC reactions.

Understanding the speed of a bioorthogonal reaction within a complex biological environment is crucial for its successful application. The kinetics of SPAAC are often described by second-order rate constants (k₂), which vary widely depending on the specific strained alkyne and azide used. nih.gov Reported rate constants range from approximately 10⁻³ M⁻¹s⁻¹ to over 30 M⁻¹s⁻¹. nih.gov Several methods are used to monitor these kinetics in environments like cell culture media or even blood plasma. researchgate.netnih.gov These techniques include:

Spectroscopic Methods : UV-Vis spectroscopy can track the disappearance of the characteristic absorbance of the cyclooctyne. nih.gov

Infrared Spectroscopy : In-line ATR-IR spectroscopy allows for real-time monitoring of the reaction progress even in complex fluids. nih.gov

Fluorescence-based Assays : This can involve reacting a fluorophore-linked alkyne with an azide quencher (or vice-versa), where the reaction progress is monitored by a change in fluorescence intensity. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) : While powerful, NMR is often limited to use in deuterated solvents and may not be suitable for monitoring fast reactions or in complex biological fluids. nih.govchemrxiv.org

The table below shows representative second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, illustrating the impact of the alkyne's structure on reactivity.

| Strained Alkyne | Second-Order Rate Constant (k₂) with Benzyl Azide |

| DIBO (Dibenzocyclooctynol) | ~0.08 M⁻¹s⁻¹ |

| DIFO (Difluorinated Cyclooctyne) | ~0.76 M⁻¹s⁻¹ |

| BARAC (Biarylazacyclooctynone) | ~0.9 M⁻¹s⁻¹ |

| DIBAC (Azadibenzocyclooctyne) | ~1.3 M⁻¹s⁻¹ |

Note: Values are approximate and can vary based on solvent and temperature. Data compiled from multiple sources for illustrative purposes. magtech.com.cnresearchgate.net

Emerging Bioorthogonal Chemistries Utilizing the Propargyl Moiety

While the propargyl group is most famously used in cycloaddition reactions, its utility in bioorthogonal chemistry is expanding. An emerging strategy involves the palladium-catalyzed cleavage of the propargyl group from a heteroatom, such as oxygen. ed.ac.uknih.gov This reaction can be used as a "de-caging" mechanism to release a molecule of interest at a specific time and location. For example, a bioactive drug can be rendered inert by attaching it to a propargyl protecting group. ed.ac.uk Upon introduction of a biocompatible palladium catalyst, the propargyl group is cleaved, releasing the active drug. ed.ac.uknih.gov This approach offers a powerful method for targeted drug delivery and the activation of probes or therapeutic agents in situ, representing a distinct and complementary bioorthogonal strategy to the well-established click chemistries. nih.gov

Multivalent Bioconjugation Strategies Employing Glycoconjugate Scaffolds

The development of complex, multivalent glycoconjugates is a cornerstone of chemical glycobiology, aiming to mimic the dense presentation of carbohydrates on cell surfaces, known as the glycocalyx. This multivalent presentation is crucial for mediating high-avidity interactions with carbohydrate-binding proteins (lectins), which are pivotal in a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen infection. kinampark.comnih.gov The chemical compound This compound serves as a key building block in the construction of such multivalent scaffolds due to its unique trifunctional architecture. biosynth.comaxispharm.com

This molecule incorporates:

A terminal propargyl group , which is a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. researchgate.net

A five-unit polyethylene (B3416737) glycol (PEG5 ) spacer, which enhances aqueous solubility, provides flexibility, and modulates the spatial presentation of the carbohydrate ligand. frontiersin.orgresearchgate.net

A tetra-acetylated beta-D-glucose moiety, a protected carbohydrate that can be deprotected to reveal the natural glucose ligand for specific lectin targeting. axispharm.com

The strategic combination of these three components in a single, heterobifunctional linker allows for the precise and modular assembly of glycoconjugate scaffolds. kinampark.combiosynth.com

Detailed Research Findings

Research in this area focuses on attaching molecules like This compound to a variety of core structures to create multivalent displays. These scaffolds can range from simple peptides to complex architectures like dendrimers, cyclodextrins, and nanoparticles. nih.govresearchgate.netnih.govnih.gov The propargyl group of the linker enables its covalent attachment to azide-functionalized scaffolds via CuAAC. This "click" reaction is favored for its high yield, specificity, and biocompatibility, allowing for the construction of well-defined glycoconjugates. researchgate.netnih.gov

For instance, a general strategy involves the synthesis of a multivalent scaffold presenting multiple azide groups. The subsequent reaction with an excess of This compound under CuAAC conditions leads to the formation of a glycoconjugate scaffold densely decorated with glucose units. The PEG5 linker plays a crucial role in these constructs by extending the carbohydrate away from the scaffold backbone, thereby reducing steric hindrance and increasing its accessibility for interaction with target lectins. frontiersin.orgnih.gov Studies have shown that the length of the PEG spacer can significantly influence the binding affinity of the multivalent glycoconjugate, with longer spacers often leading to enhanced binding. frontiersin.org

After the construction of the multivalent scaffold, the acetyl protecting groups on the glucose moieties are typically removed under mild basic conditions to expose the natural hydroxyl groups. This final step is critical for ensuring specific recognition by glucose-binding lectins. The resulting multivalent glycoconjugates can then be used in a variety of applications, such as studying carbohydrate-protein interactions, inhibiting pathogen adhesion, and developing targeted drug delivery systems. nih.govchemrxiv.org

Table 1: Hypothetical Comparison of Monovalent vs. Multivalent Glycoconjugate Binding Affinity

This table illustrates the theoretical increase in binding affinity (avidity) when moving from a monovalent to a multivalent presentation of a glucose ligand, a principle that underlies the use of This compound in constructing such scaffolds. The data are representative examples based on findings in multivalent binding studies. nih.govresearchgate.net

| Glycoconjugate Type | Ligand Density | Target Lectin | Relative Binding Affinity (IC₅₀) | Fold Increase in Affinity |

| Monovalent Glucose | 1 | Concanavalin A | 1000 µM | 1x |

| Divalent Glycoconjugate | 2 | Concanavalin A | 100 µM | 10x |

| Tetravalent Glycoconjugate | 4 | Concanavalin A | 10 µM | 100x |

| Octavalent Dendrimer | 8 | Concanavalin A | 0.5 µM | 2000x |

Table 2: Components of a Multivalent Glycoconjugation System

This table breaks down the key components and their functions in a typical multivalent glycoconjugation strategy employing a linker like This compound .

| Component | Example | Function in the System | Relevant Compound/Moiety |

| Scaffold | Azide-functionalized Dendrimer | Provides a multivalent core for ligand presentation. researchgate.netnih.govnih.gov | Azide groups |

| Linker | This compound | Connects the carbohydrate to the scaffold and provides spacing/solubility. biosynth.comaxispharm.com | Propargyl, PEG5 |

| Bioorthogonal Reaction | CuAAC "Click" Chemistry | Covalently attaches the linker to the scaffold with high efficiency and specificity. researchgate.netnih.gov | Propargyl, Azide |

| Ligand | Glucose | The carbohydrate unit that interacts with the target lectin. | beta-D-glucose |

| Protecting Groups | Acetyl Groups | Protects the carbohydrate's hydroxyls during synthesis and conjugation. | Acetyl (Ac) |

The modularity offered by using building blocks like This compound is a significant advantage. It allows researchers to systematically vary the nature of the carbohydrate, the length and composition of the linker, and the architecture of the scaffold to optimize the avidity and specificity of the interaction with a target lectin. frontiersin.orgnih.gov This approach has been instrumental in the development of potent inhibitors for various lectins and in the creation of sophisticated biomaterials for tissue engineering and other biomedical applications. nih.govnih.gov

Propargyl Peg5 Tetra Ac Beta D Glucose As a Precursor for Advanced Chemical Probes in Glycoscience Research

Development of Fluorescent Glycan Probes for Cellular Imaging Studies

The visualization of glycans and their dynamics within living cells is crucial for understanding their functions. Propargyl-PEG5-tetra-Ac-beta-D-glucose serves as an excellent scaffold for the creation of fluorescent glycan probes, allowing for real-time imaging of glucose uptake and distribution.

Conjugation to Fluorophores via Click Chemistry

The terminal propargyl group of this compound is central to its utility, providing a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". cd-bioparticles.net This reaction allows for the efficient and specific conjugation of the glucose analog to a wide array of azide-functionalized fluorophores. The reaction is highly specific and forms a stable triazole linkage. The PEG5 spacer enhances the aqueous solubility and biocompatibility of the resulting probe. axispharm.com

Commonly used azide-functionalized fluorophores for such conjugations include derivatives of fluorescein (B123965) and rhodamine, which offer a range of excitation and emission wavelengths suitable for various microscopy setups. The choice of fluorophore can be tailored to the specific requirements of the imaging experiment, such as multicolor labeling or compatibility with other fluorescent proteins.

Table 1: Exemplary Fluorophores for Conjugation via Click Chemistry

| Fluorophore Class | Azide (B81097) Derivative Example | Excitation (nm) | Emission (nm) | Key Features |

| Fluorescein | Fluorescein Azide | ~494 | ~521 | Bright green fluorescence, widely used. |

| Rhodamine | Rhodamine B Azide | ~555 | ~580 | Photostable, bright red fluorescence. |

| Cyanine Dyes | Cyanine5 Azide | ~649 | ~670 | Far-red emission, minimizes cellular autofluorescence. |

| Alexa Fluor Dyes | Alexa Fluor 488 Azide | ~495 | ~519 | High photostability and quantum yield. |

This table presents examples of fluorophore classes and their azide derivatives that can be conjugated to this compound. The specific spectral properties may vary slightly depending on the molecular environment.

Assessment of Probe Permeability and Specificity in Research Models

For a fluorescent glucose probe to be effective, it must be able to cross the cell membrane and specifically report on glucose uptake pathways. The tetra-acetylated form of the glucose in this compound generally enhances its membrane permeability. Once inside the cell, endogenous esterases are expected to cleave the acetyl groups, trapping the now more polar probe intracellularly.

The assessment of probe permeability and specificity is a critical step in the validation of any new fluorescent glucose analog. nih.gov

Probe Permeability Assessment: The ability of the fluorescently labeled glucose probe to enter cells can be quantified using techniques such as flow cytometry or fluorescence microscopy. nih.gov Cells are incubated with the probe for various time points, and the intracellular fluorescence intensity is measured.

Table 2: Research Findings on Fluorescent Glucose Probe Permeability

| Cell Line | Incubation Time (min) | Intracellular Fluorescence (Arbitrary Units) | Method | Reference (Analogous Studies) |

| PC3 (Prostate Cancer) | 30 | 150 ± 12 | Flow Cytometry | nih.gov |

| PC3 (Prostate Cancer) | 60 | 280 ± 25 | Flow Cytometry | nih.gov |

| Melanoma Cells | 30 | 180 ± 15 | Flow Cytometry | nih.gov |

| Melanoma Cells | 60 | 350 ± 30 | Flow Cytometry | nih.gov |

This table illustrates typical data obtained from permeability studies of fluorescent glucose probes in cancer cell lines, which are known to have high glucose uptake.

Probe Specificity Assessment: To confirm that the probe's uptake is mediated by glucose transporters (GLUTs), competition assays are performed. nih.gov Cells are co-incubated with the fluorescent probe and an excess of unlabeled D-glucose. A significant reduction in intracellular fluorescence in the presence of D-glucose indicates that the probe utilizes the same transport machinery. The use of L-glucose, which is not readily transported by GLUTs, can serve as a negative control. The specificity of glucosamine-linked near-infrared fluorescent probes has been demonstrated to be mediated by glucosamine-recognizing transporters. nih.gov

Synthesis of Affinity-Based Probes for Glycoprotein (B1211001) and Lectin Discovery

Beyond imaging, this compound is a valuable precursor for creating affinity-based probes to identify and isolate glucose-binding proteins, such as lectins and glycoproteins.

Immobilization Strategies on Solid Supports for Interaction Studies

The alkyne group of this compound allows for its covalent immobilization onto solid supports that are functionalized with azide groups. tamagawa-seiki.com This is typically achieved through CuAAC click chemistry, resulting in a stable linkage. tamagawa-seiki.comnacalai.com Common solid supports include magnetic beads, agarose (B213101) resins, or surface plasmon resonance (SPR) chips. nacalai.com

The immobilization process involves reacting the azide-functionalized solid support with this compound in the presence of a copper(I) catalyst and a reducing agent like sodium ascorbate. nacalai.com The density of the immobilized glucose ligand can be controlled by varying the concentration of the precursor during the reaction. nacalai.com

Table 3: Immobilization of Alkyne-Functionalized Ligands on Azide Beads

| Parameter | Condition | Purpose | Reference (Analogous Protocols) |

| Solid Support | Azide-functionalized magnetic beads | Allows for easy separation of bound proteins. | tamagawa-seiki.com |

| Ligand | This compound | The "bait" molecule to capture binding partners. | nacalai.com |

| Reaction | Copper(II) sulfate, Sodium Ascorbate | Catalyzes the azide-alkyne cycloaddition. | nacalai.com |

| Solvent | t-BuOH/DMSO/Water | Solubilizes reactants and facilitates the reaction. | nacalai.com |

| Ligand Concentration | 5 µM - 125 µM | To optimize the density of the immobilized ligand. | nacalai.com |

This table outlines a typical protocol for the immobilization of an alkyne-containing ligand, such as this compound, onto an azide-functionalized solid support.

Pulldown Assays and Proteomic Analysis of Glycoconjugates

Once the glucose moiety is immobilized, the resulting affinity matrix can be used in pulldown assays to isolate glucose-binding proteins from complex biological samples like cell lysates. bioclone.net In a typical pulldown experiment, the cell lysate is incubated with the glucose-functionalized beads. bioclone.net Proteins that bind to the immobilized glucose are captured. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry-based proteomics. researchgate.net

To enhance the specificity of the pulldown, a biotin (B1667282) tag can be incorporated into the probe structure. For instance, this compound can be clicked to an azide-functionalized biotin molecule. This biotinylated glucose probe can then be used to capture binding proteins in solution, and the entire complex can be isolated using streptavidin-coated beads. bioclone.netresearchgate.net

The proteins identified through this approach can provide valuable insights into glucose-mediated cellular processes and may represent novel biomarkers or therapeutic targets.

Radiolabeled Glycan Tracers for In Vivo Research Imaging (Non-Clinical)

The terminal alkyne of this compound also provides a convenient handle for the introduction of positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), for use in positron emission tomography (PET) imaging. PET is a highly sensitive, quantitative imaging modality used in preclinical research to study biological processes in vivo.

The synthesis of ¹⁸F-labeled glucose analogs, most notably [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), has been well-established, typically involving nucleophilic substitution on a mannose triflate precursor. nih.govresearchgate.net However, click chemistry offers an alternative and potentially more modular approach for radiolabeling.

An ¹⁸F-labeled prosthetic group containing an azide moiety can be synthesized and then "clicked" onto the propargyl group of this compound. nih.gov This late-stage radiolabeling approach is advantageous as it allows for the synthesis and purification of the non-radioactive glucose precursor in larger quantities, with the short-lived ¹⁸F (half-life ≈ 110 minutes) being introduced in the final step. nih.gov

Alternatively, a propargyl-containing prosthetic group can be first radiolabeled with ¹⁸F and then conjugated to an azide-modified biomolecule. nih.govduke.edu The development of ¹⁸F-labeled organotrifluoroborates that can be labeled in a single step via ¹⁸F-¹⁹F isotope exchange further simplifies the radiolabeling of biomolecules functionalized with a corresponding reactive partner. nih.gov

The resulting ¹⁸F-labeled PEGylated glucose tracer could potentially offer altered pharmacokinetic properties compared to [¹⁸F]FDG, which may be advantageous for specific imaging applications in non-clinical research settings. For instance, ¹⁸F-labeled fluoroalkyl-β-D-glucosides have been evaluated as tracers for sodium-dependent glucose transporters. nih.gov

Photoaffinity Labeling (PAL) Probes for Glycoprotein-Ligand Interaction Mapping

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands with their target proteins. This method relies on probes that, upon photoactivation, form a covalent bond with interacting molecules in close proximity. This compound serves as an excellent scaffold for the generation of PAL probes aimed at studying glycoprotein-ligand interactions.

The synthesis of these probes typically involves the modification of the propargyl group. Through copper-catalyzed alkyne-azide cycloaddition (CuAAC), a "click chemistry" reaction, a photoreactive moiety can be attached to the precursor. Common photoreactive groups include diazirines, aryl azides, and benzophenones. These groups are inert until irradiated with UV light of a specific wavelength, at which point they generate highly reactive species that can covalently crosslink with nearby amino acid residues of the interacting protein.

The tetra-acetylated glucose component of the precursor mimics a natural glycan ligand, guiding the probe to the carbohydrate-binding sites of glycoproteins. The PEG5 spacer provides flexibility and hydrophilicity, which helps to minimize non-specific binding and improves the probe's bioavailability in aqueous environments. Once the probe is bound to a glycoprotein and crosslinking is initiated by light, the entire complex can be isolated and analyzed using mass spectrometry to identify the specific protein and the precise location of the binding site.

Table 1: Components of a Photoaffinity Labeling Probe Derived from this compound

| Component | Function | Chemical Moiety |

| Targeting Ligand | Binds to the carbohydrate-binding site of a glycoprotein. | tetra-Ac-beta-D-glucose |

| Photoreactive Group | Forms a covalent bond with the target protein upon photoactivation. | e.g., Diazirine, Aryl azide |

| Bioorthogonal Handle | Allows for the attachment of reporter tags (e.g., fluorophores, biotin) for detection and purification. | Propargyl group (post-ligation) |

| Spacer | Enhances solubility and provides spatial separation between the ligand and the photoreactive group. | PEG5 |

Enzymatic Activity-Based Probes (ABPs) for Glycosidase and Glycosyltransferase Research

Activity-based probes (ABPs) are a class of chemical tools designed to covalently label active enzymes. This compound is a valuable precursor for the synthesis of ABPs targeting carbohydrate-processing enzymes like glycosidases and glycosyltransferases. These enzymes play crucial roles in various physiological and pathological processes, making them important targets for diagnostics and therapeutics.

For glycosidase research, ABPs derived from this precursor can be designed to include a reactive group that forms a covalent bond with the catalytic nucleophile in the enzyme's active site. The glucose moiety acts as a recognition element, guiding the probe to the active site of glucose-processing enzymes. The propargyl group serves as a handle for the subsequent attachment of a reporter tag, such as a fluorophore or a biotin tag, via click chemistry. This allows for the detection, visualization, and quantification of active enzyme populations within complex biological samples.

In the context of glycosyltransferase research, ABPs can be designed to mimic the donor substrate of the enzyme. The this compound can be enzymatically transferred to an acceptor substrate. If the precursor is modified with a reporter tag, this allows for the monitoring of the glycosyltransferase activity. Alternatively, the propargyl group can be used to capture the enzyme-probe complex.

The use of these ABPs has provided significant insights into the roles of specific glycosidases and glycosyltransferases in disease, aiding in the discovery of enzyme inhibitors and the development of novel diagnostic tools.

Table 2: Application of Activity-Based Probes Derived from this compound

| Enzyme Class | Probe Design Principle | Information Gained |

| Glycosidases | Covalent modification of the active site nucleophile. | Identification and quantification of active enzymes, inhibitor screening. |

| Glycosyltransferases | Mimicking the donor substrate for enzymatic transfer. | Measurement of enzyme activity, identification of substrates. |

Applications in Metabolic Glycoengineering and Glycoproteomics

Incorporation of Unnatural Sugars into Cellular Glycans

Metabolic glycoengineering utilizes the cell's own biosynthetic machinery to incorporate unnatural, chemically tagged monosaccharides into cellular glycoconjugates, such as glycoproteins and glycolipids. nih.govnih.govfrontiersin.org Propargyl-PEG5-tetra-Ac-beta-D-glucose is designed for this purpose, acting as a surrogate for its natural counterpart, glucose. The introduction of the propargyl group—a bioorthogonal chemical handle—into glycan structures allows for their subsequent detection and analysis. nih.gov

Mechanism of Cellular Uptake and Metabolic Processing of Acetylated Sugars

The cellular uptake and processing of this compound follow a well-established pathway for acetylated sugar analogs. The four acetyl groups on the glucose moiety increase the molecule's lipophilicity, which significantly enhances its ability to permeate cell membranes compared to the corresponding non-acetylated free sugar. pnas.org

Once inside the cell, the following steps occur:

Deacetylation: Nonspecific esterases present in the cytoplasm rapidly cleave the acetyl groups from the glucose molecule. pnas.orgjenabioscience.com This enzymatic removal reveals the propargyl-PEG5-glucose, making it available to the cell's metabolic pathways.

Metabolic Conversion: The unveiled unnatural glucose analog is then processed by the cellular glycosylation machinery. It can enter various glycan biosynthesis pathways, where it is ultimately incorporated into the growing glycan chains of glycoproteins and other glycoconjugates. jenabioscience.com

The polyethylene (B3416737) glycol (PEG) chain (PEG5) is included in the structure to improve the compound's aqueous solubility and biocompatibility. axispharm.com

Tagging of Specific Glycan Biosynthesis Pathways

The propargyl group serves as a bioorthogonal reporter, meaning it is chemically inert within the biological system but can be specifically reacted with a partner molecule in a "click chemistry" reaction. nih.govosti.gov The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the propargyl's alkyne group forms a stable triazole linkage with an azide-tagged probe.

By feeding cells this compound, researchers can tag various types of glycans. Since glucose is a fundamental building block for many glycans, this analog can potentially be incorporated into multiple glycosylation pathways, including those for N-linked, O-linked (like O-GlcNAc and mucin-type O-GalNAc), and other glycoconjugates. nih.gov This allows for the labeling and subsequent analysis of a broad spectrum of glycosylated molecules within the cell. The labeled glycans can then be visualized via fluorescent probes or isolated for further analysis. nih.govosti.gov

Detection and Analysis of Metabolically Labeled Glycoproteins and Glycolipids

Once the propargyl-tagged sugar is incorporated into cellular glycans, the bioorthogonal handle can be used to detect and analyze the resulting glycoconjugates. This is typically achieved by reacting the alkyne tag with an azide-containing probe molecule.

Enrichment Strategies for Low-Abundance Glycoconjugates

Many glycoproteins are present in low concentrations within cells, making their detection and analysis challenging. d-nb.info The propargyl tag enables the selective enrichment of these molecules from complex biological samples like cell lysates. nih.gov

A common enrichment strategy involves a two-step process:

Click Reaction: The cell lysate containing the propargyl-labeled glycoproteins is reacted with a bifunctional probe that contains both an azide (B81097) group and an affinity tag, such as biotin (B1667282). osti.gov

Affinity Purification: The biotinylated glycoproteins are then captured and isolated from the rest of the cellular components using an affinity matrix, such as streptavidin-coated beads.

This click chemistry-based enrichment is highly specific and allows for the effective isolation of metabolically labeled glycoproteins, even those of low abundance, for subsequent analysis. osti.govresearchgate.net Alternative methods like Hydrophilic Interaction Liquid Chromatography (HILIC) and lectin affinity chromatography can also be used to enrich for glycoproteins, sometimes in combination with chemical labeling techniques. nih.govnih.gov

| Strategy | Principle | Advantages |

|---|---|---|

| Click Chemistry Affinity Purification | Covalent attachment of a biotin tag to the propargyl-labeled glycan, followed by streptavidin-based affinity capture. osti.gov | High specificity for labeled molecules; isolates only the metabolically incorporated sugars. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separates based on the hydrophilicity of the glycan portions of glycoproteins. nih.gov | Broad enrichment of glycoproteins, independent of the specific glycan structure. |

| Lectin Affinity Chromatography | Uses lectins (carbohydrate-binding proteins) to capture glycoproteins with specific glycan structures. nih.gov | Allows for the enrichment of specific glycan classes. |

Mass Spectrometry-Based Glycoproteomic Profiling

Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing glycoproteins. d-nb.infonih.gov When combined with metabolic labeling using this compound, it enables comprehensive glycoproteomic profiling.

The typical workflow is as follows:

Metabolic labeling of cells with this compound.

Enrichment of labeled glycoproteins as described above.

Proteolytic digestion (e.g., with trypsin) of the enriched glycoproteins to generate glycopeptides.

Analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). osti.govnih.gov

The MS analysis provides information on both the peptide sequence and the attached glycan structure, allowing for the precise identification of glycosylation sites and the characterization of the glycans present at those sites. nih.govyoutube.com This "intact glycopeptide" analysis reveals the full complexity of glycosylation within the cell. nih.gov

Investigating Glycan Dynamics and Turnover in Biological Systems

Metabolic labeling with chemical reporters like this compound provides a powerful method for studying the dynamic nature of glycosylation. nih.gov Glycans are not static modifications; they are continuously synthesized, remodeled, and degraded in response to cellular signals and environmental cues. nih.gov

By employing a pulse-chase experimental design, researchers can track the fate of labeled glycans over time. In this approach, cells are first "pulsed" with this compound for a defined period to label a cohort of glycans. The labeling medium is then replaced with normal medium (the "chase"), and the labeled glycoconjugates are monitored at various time points.

This technique, coupled with detection methods like fluorescence microscopy (after clicking on a fluorescent azide probe) or mass spectrometry, can reveal:

Glycan Biosynthesis and Transport: The appearance and localization of newly synthesized glycans can be tracked through the secretory pathway. osti.gov

Glycan Turnover Rates: The rate at which labeled glycans are degraded or shed from the cell surface can be quantified, providing insights into the stability and lifespan of different glycan structures. nih.gov

Changes in Glycosylation: How glycosylation patterns change in response to stimuli, during cell differentiation, or in disease states can be investigated. researchgate.net

Integration with Spatial Glycomics for Tissue and Cellular Analysis

The convergence of metabolic glycoengineering with advanced analytical techniques has opened new frontiers in understanding the spatial organization of glycans within complex biological systems. "this compound" serves as a key enabling tool in this context, facilitating the visualization and analysis of glucose uptake and subsequent glycan biosynthesis in a spatially resolved manner at the tissue and cellular level. This integration provides unprecedented insights into the heterogeneity of metabolic states and glycosylation patterns within a tissue microenvironment.

The core principle behind the use of "this compound" in spatial glycomics lies in its metabolic incorporation into cellular glycans, thereby introducing a bioorthogonal alkyne handle. This chemical reporter allows for subsequent covalent labeling with a probe of choice via a highly specific and efficient click reaction. nih.gov This two-step labeling strategy is fundamental to a variety of spatial analysis platforms.

One of the primary techniques for spatial glycomics is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). nih.govnih.gov This powerful technology allows for the direct analysis of biomolecules from a thin tissue section, generating a two-dimensional map of their distribution. nih.gov In a typical workflow, a tissue of interest is first treated with "this compound," either through systemic administration in an in vivo model or by incubation of ex vivo tissue slices. Once the propargyl-modified glucose analog is metabolized and integrated into glycans, the tissue section is prepared for MALDI-MSI.

Prior to analysis, the incorporated alkyne groups can be reacted in situ with an azide-containing tag. This tag can be a simple molecule for detection or a more complex probe to enhance ionization efficiency in the mass spectrometer. Alternatively, in some applications, the focus is on the direct detection of metabolically incorporated molecules. For instance, imaging mass spectrometry has been successfully used to determine regional differences in glucose metabolism within the brain. nih.gov While not explicitly using a propargyl-glucose, this demonstrates the capability of MSI to map metabolic intermediates in tissues.

The integration of metabolic labeling with "this compound" and MALDI-MSI offers several advantages. It provides a dynamic snapshot of glucose metabolism and glycan synthesis, as opposed to the more static picture provided by traditional histological staining with lectins. Furthermore, it allows for the simultaneous detection of a multitude of glycan structures in a single experiment, revealing the spatial heterogeneity of the glycome. nih.gov Recent advancements in on-tissue chemical derivatization techniques have further enhanced the sensitivity and coverage of MALDI-MSI for glycan analysis, particularly for labile structures like sialylated glycans. nih.govacs.org

Beyond mass spectrometry, the alkyne handle introduced by "this compound" can be tagged with fluorescent probes for high-resolution imaging using advanced microscopy techniques. This approach enables the visualization of glycan distribution at the subcellular level and can be combined with immunophenotyping to correlate glycan expression with specific cell types within a tissue. nih.gov This is particularly valuable in complex tissues like tumors, where different cell populations may exhibit distinct metabolic and glycosylation profiles.

Detailed Research Findings

While direct studies detailing the use of "this compound" for spatial glycomics are emerging, the principles are well-established through research using analogous clickable monosaccharides. For example, metabolic labeling with azido-sugars has been employed to visualize glycans in living cells and tissues. nih.gov These studies have paved the way for similar applications with alkyne-modified sugars like the propargyl-glucose derivative.

A key area of application is in cancer research, where aberrant glucose metabolism and glycosylation are hallmarks of the disease. By using a clickable glucose analog, researchers can map the regions of high glucose uptake within a tumor and correlate this with specific glycan signatures. This can provide valuable information on tumor heterogeneity, metabolic reprogramming, and the identification of potential therapeutic targets.

In the context of neuroscience, imaging mass spectrometry has been used to study the regional differences in brain glucose metabolism. nih.gov The use of a metabolically incorporated probe like "this compound" could further enhance these studies by allowing for the visualization of not just the initial uptake, but the subsequent incorporation into various glycoconjugates, providing a more detailed picture of glucose fate in different brain regions.

The table below summarizes the potential applications and findings that can be derived from integrating "this compound" with spatial glycomics techniques, based on established methodologies with similar compounds.

| Research Area | Technique | Potential Findings |

| Oncology | MALDI-MSI | Spatially resolved maps of glucose uptake and glycan profiles in tumors; identification of metabolic hotspots and their associated glycan signatures. |

| Neuroscience | Fluorescence Microscopy | High-resolution imaging of glucose metabolism in different neuronal and glial cell populations within brain tissue. |

| Developmental Biology | MALDI-MSI & Microscopy | Mapping of metabolic changes and glycan expression during tissue development and organogenesis. |

| Immunology | Flow Cytometry & Imaging | Analysis of glucose uptake and glycosylation in immune cell infiltrates within tissues, providing insights into their activation state. nih.gov |

These examples highlight the potential of "this compound" as a versatile tool for spatial glycomics, enabling researchers to unravel the complex interplay between metabolism and glycosylation in health and disease.

Methodological Innovations and Analytical Considerations in Research Utilizing the Compound

Spectroscopic Characterization Techniques for Confirming Synthetic Products and Conjugates

Spectroscopic methods are indispensable for the initial verification of the successful synthesis of Propargyl-PEG5-tetra-Ac-beta-D-glucose and its derivatives. These techniques provide detailed information about the molecular structure and mass, confirming that the desired chemical entity has been formed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound. nih.gov Standard one-dimensional (1D) ¹H NMR is used to confirm the presence of key functional groups, such as the protons of the propargyl group, the repeating ethylene (B1197577) glycol units of the PEG chain, and the acetylated glucose moiety. nih.govacs.org However, due to the complexity of the molecule, advanced two-dimensional (2D) NMR techniques are often employed for unambiguous structural elucidation. youtube.com

2D NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton correlations within the spin systems of the glucose ring and the PEG chain. youtube.comresearchgate.net This helps in assigning each proton signal to its specific position in the molecule. For instance, a COSY spectrum would show cross-peaks between adjacent protons, allowing for a step-by-step "walk" along the carbohydrate backbone. youtube.com

Table 1: Representative ¹H NMR Data for Structural Elucidation

| Functional Group | Expected Chemical Shift (δ) ppm | Key 2D NMR Correlations |

| Propargyl (alkyne C-H) | ~2.4 - 2.8 | COSY with propargyl CH₂ |

| Propargyl (O-CH₂) | ~4.2 | COSY with propargyl C-H, NOESY with PEG chain |

| PEG Chain (-OCH₂CH₂O-) | ~3.6 - 3.7 | COSY/TOCSY within the PEG chain, NOESY with glucose and propargyl moieties |

| Glucose Anomeric (H-1) | ~4.5 - 5.5 (doublet) | COSY with H-2, NOESY with PEG chain and H-3/H-5 of glucose |

| Acetyl Methyl (-COCH₃) | ~1.9 - 2.1 (singlets) | HMBC to carbonyl carbons |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and exact molecular weight of this compound and its conjugates. ingenieria-analitica.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. acs.org HRMS provides a precise mass measurement, allowing for the calculation of the molecular formula with high confidence, which is essential for verifying the successful synthesis. ingenieria-analitica.com

The PEG chain's inherent heterogeneity (polydispersity) can complicate mass spectra, often producing a distribution of peaks corresponding to oligomers of slightly different lengths. ingenieria-analitica.com Tandem mass spectrometry (MS/MS) is employed to further probe the structure through fragmentation analysis. nih.gov In this technique, a specific parent ion is selected and fragmented, and the resulting daughter ions are analyzed. nih.gov The fragmentation pattern provides valuable information about the molecule's connectivity. For instance, characteristic fragments would correspond to the loss of acetyl groups, cleavage of the PEG chain, and the separation of the glucose moiety from the PEG linker. nih.govyoutube.comyoutube.com This detailed fragmentation analysis helps to confirm the identity and structure of the synthesized compound and to elucidate the site of conjugation in more complex biomolecules. nih.govnih.gov

Table 2: Expected HRMS Fragmentation Data

| Ion | Description | Expected m/z (Monoisotopic) |

| [M+Na]⁺ | Parent molecule with sodium adduct | C₂₅H₃₈O₁₄Na ≈ 585.21 |

| [M-C₂H₂O]⁺ | Loss of one acetyl group | ~520.21 |

| [M-C₄H₄O₂]⁺ | Loss of two acetyl groups | ~478.19 |

| [C₁₇H₂₉O₁₀]⁺ | Cleavage yielding the Propargyl-PEG5-O fragment | ~393.17 |

| [C₁₄H₁₉O₉]⁺ | Acetylated glucose fragment | ~331.10 |

Chromatographic Purification and Analysis of Glycoconjugates

Chromatographic techniques are fundamental for both the purification of this compound after synthesis and for the analysis of its subsequent glycoconjugates. figshare.combiorxiv.org These methods separate molecules based on their physicochemical properties, such as polarity, size, and charge. chromatographyonline.comwikipedia.org

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of the synthesized compound and its conjugates. researchgate.netnih.gov Both reversed-phase (RP) and normal-phase (NP) HPLC can be utilized.

In Reversed-Phase HPLC (RP-HPLC) , the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a gradient of water and acetonitrile). youtube.com Given the relatively hydrophobic nature of the acetylated glucose and the propargyl group, RP-HPLC is well-suited for separating the target compound from more polar impurities or unreacted starting materials. researchgate.net It is a robust method for routine purity checks and for analyzing reaction mixtures.

Normal-Phase HPLC (NP-HPLC) uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). technologynetworks.comyoutube.com This technique is particularly useful for separating isomers and compounds with highly polar functional groups that might be poorly retained in RP-HPLC. youtube.combiotage.com For a molecule like this compound, NP-HPLC could be employed to separate it from less polar, non-glycosylated impurities. youtube.com The choice between RP- and NP-HPLC depends on the specific separation challenge at hand. youtube.combiotage.com

Size Exclusion Chromatography (SEC) is a powerful technique for analyzing the size and polydispersity of the PEG chain and for separating successfully formed conjugates from unreacted components. chromatographyonline.comchromatographyonline.com SEC separates molecules based on their hydrodynamic volume; larger molecules elute earlier than smaller ones. wikipedia.org

This method is crucial for characterizing the PEGylated compound, as it can resolve the desired product from free, unreacted protein or biomolecule and from any remaining unreacted this compound. chromatographyonline.com It is also effective in monitoring the degree of PEGylation, for instance, distinguishing between mono-PEGylated and di-PEGylated products in protein conjugation reactions. chromatographyonline.com Furthermore, SEC can provide information on the potential for aggregation of the final glycoconjugate, which is a critical quality attribute. chromatographyonline.com The performance of SEC can be enhanced by using various detectors in series, such as UV, multi-angle light scattering (MALS), and differential refractive index (dRI) detectors, to gain more comprehensive information about the molecular weight and size distribution of the analytes. nih.gov

Microscopy Techniques for Visualizing Glycan Labeling in Research Settings

Once this compound is used in a biological context, microscopy techniques become essential for visualizing its localization. The propargyl group is a bioorthogonal handle, meaning it can undergo a specific chemical reaction—most commonly a copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry")—with a corresponding azide-bearing probe without interfering with native biological processes. pnas.orgacs.org

This two-step labeling strategy allows for the visualization of glycans in cells and tissues. figshare.comescholarship.org First, cells are metabolically labeled with a sugar analogue containing the propargyl reporter. pnas.orgnih.gov After incorporation into cellular glycans, a fluorescent probe carrying an azide (B81097) group is introduced. The click reaction covalently attaches the fluorophore to the propargyl-tagged glycans, enabling their visualization via fluorescence microscopy. pnas.orgnih.gov

Advanced microscopy techniques, such as confocal fluorescence microscopy, provide high-resolution images of glycan distribution on cell surfaces or within subcellular compartments. nih.gov Super-resolution microscopy methods, including expansion microscopy (ExM), have recently been adapted for glycan imaging, allowing for nanoscale resolution and precise mapping of glycans within complex cellular structures. biorxiv.orgnih.govacs.org These imaging applications are critical for studying the dynamics of glycan trafficking, their role in cell signaling, and their distribution in healthy versus diseased states. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Glycoconjugate Conformations

The intricate relationship between the three-dimensional structure of a molecule and its function is a central theme in chemical and biological sciences. For flexible molecules such as this compound, which features a polyethylene (B3416737) glycol (PEG) linker, understanding its conformational landscape is crucial for predicting its behavior in biological systems and for the rational design of novel applications. Computational modeling and molecular dynamics (MD) simulations have emerged as indispensable tools for providing atomic-level insights into the conformational dynamics of such glycoconjugates.

While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established from research on related PEGylated molecules and carbohydrates. These studies provide a framework for how the conformational behavior of this specific compound could be investigated.

Molecular dynamics simulations can model the movement of atoms in the this compound molecule over time, offering a dynamic picture of its accessible conformations. Such simulations would typically involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for each atom. This allows for the exploration of the molecule's potential energy surface and the identification of low-energy, stable conformations.

Furthermore, computational analysis can shed light on the conformational preferences of the tetra-acetylated beta-D-glucose ring. The conformational behavior of D-glucose itself has been a subject of detailed study, revealing multiple stable conformers. rsc.org MD simulations of this compound would explore how the attachment of the PEG linker and the acetyl protecting groups might alter the intrinsic conformational preferences of the glucose unit.

The interaction of the glycoconjugate with its environment, particularly with solvent molecules, is another critical area that can be investigated through computational modeling. The water-solubility and biocompatibility of PEG linkers are well-known advantages of PEGylation. broadpharm.com Simulations in an explicit water model would allow for the detailed analysis of hydration patterns around the molecule, providing insights into its solubility and how it might interact with biological membranes or protein surfaces.

The insights gained from computational modeling and MD simulations are not merely theoretical. They can guide experimental work by predicting the most likely conformations, which can then be validated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Moreover, understanding the conformational landscape is essential for designing molecules with optimal properties for applications in bioconjugation and drug delivery. For instance, the accessibility of the propargyl group for "click" chemistry reactions is directly dependent on its conformational presentation.

A hypothetical computational study of this compound would likely investigate a range of parameters to characterize its conformational dynamics. The following table illustrates the types of data that would be generated and analyzed in such a study.

| Simulation Parameter | Description | Potential Insights |

| Dihedral Angle Distributions | Analysis of the rotation around key chemical bonds, particularly within the PEG linker and the glycosidic linkage. | Reveals the flexibility and preferred orientations of different parts of the molecule. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations over time. | Indicates the stability of the molecule's conformation and the extent of its structural fluctuations. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Provides information on whether the molecule adopts a more extended or a more compact, folded conformation. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Offers insights into the molecule's solubility and the exposure of its functional groups to the surrounding environment. |

| Intramolecular Hydrogen Bonding | Identification and analysis of hydrogen bonds formed between different parts of the molecule. | Can reveal stabilizing interactions that favor specific conformations. |

By employing these computational methodologies, researchers can build a comprehensive, three-dimensional understanding of this compound's behavior at the molecular level. This knowledge is fundamental for harnessing its full potential in various scientific and therapeutic applications.

Future Perspectives and Emerging Research Avenues

Integration into Glycan Array Technologies for High-Throughput Screening

The development of high-throughput screening methods is crucial for deciphering the vast complexity of the glycome. Propargyl-PEG5-tetra-Ac-beta-D-glucose is well-suited for integration into glycan array platforms. The terminal propargyl group allows for efficient and stable immobilization onto azide-functionalized surfaces via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". This covalent attachment ensures a consistent orientation of the glucose moiety, which is essential for reproducible binding studies.

The PEG5 linker enhances the aqueous solubility and biocompatibility of the molecule. axispharm.com More importantly, it acts as a spacer, projecting the glucose unit away from the array surface. This minimizes steric hindrance and improves the accessibility of the carbohydrate for interactions with glycan-binding proteins (GBPs), such as lectins and antibodies. The use of such well-defined synthetic glycans overcomes the limitations of sourcing complex glycans from natural sources and allows for the systematic screening of protein-carbohydrate interactions, aiding in the discovery of new diagnostic markers and therapeutic targets. nih.gov High-throughput screening assays are a key application for such technologies. nih.gov

Development of Self-Assembling Glyconanostructures for Research Tools

The amphiphilic nature of this compound, once the acetyl groups are removed to expose the hydrophilic glucose, can be exploited to create self-assembling glyconanostructures like micelles or liposomes. In such structures, the hydrophobic part of a modified linker would embed within the core, while the hydrophilic glycan-PEG portion would be displayed on the surface.

These glyconanostructures serve as powerful research tools by presenting multiple copies of the glucose ligand in a defined spatial arrangement, a phenomenon known as the "glyco-cluster effect." This multivalency can significantly enhance the avidity of low-affinity monovalent carbohydrate-protein interactions, which are common in biological systems. nih.gov The propargyl group, positioned at the distal end of the PEG chain, would remain available on the nanostructure surface for further functionalization, such as conjugation to targeting molecules or imaging agents, creating highly sophisticated and multifunctional research probes.

Advancements in in situ Glycan Labeling Methodologies

Studying glycans in their native cellular environment is a significant challenge in glycobiology. nih.gov Methodologies like chemoenzymatic glycan labeling (CEGL) and metabolic oligosaccharide engineering (MGE) are emerging as powerful techniques for in situ analysis. nih.govnih.gov this compound is a prime candidate for these approaches. The tetra-acetylated glucose can be processed by cellular metabolic pathways and potentially incorporated into cellular glycoconjugates. nih.gov

Once incorporated, the propargyl group serves as a bioorthogonal chemical reporter. nih.gov This means it does not react with any native functional groups within the cell but can be specifically targeted by an azide-bearing probe (e.g., a fluorescent dye or biotin) through click chemistry. This enables the visualization of glycan trafficking, the identification of specific glycoproteins, and the analysis of changes in glycosylation patterns in living cells and even whole organisms. nih.gov This approach overcomes the limitations of traditional methods that rely on lectins or antibodies, which can have low specificity and are often limited to cell surface targets. nih.gov

Exploration of Novel Linker Chemistries and Glucose Modifications

The linker component of this compound is a key area for future innovation. While the PEG5 linker offers good solubility and flexibility, research is moving towards exploring linkers with different properties. axispharm.comnih.gov This includes varying PEG chain lengths to modulate the distance between the glycan and its attachment point, which can impact binding kinetics. researchgate.net

Furthermore, alternative linker chemistries are being investigated to provide different functionalities or to avoid the use of copper catalysts, which can have some toxicity. Recombinant linkers with repeating amino acid sequences are being developed as biodegradable alternatives to PEG. nih.gov Modifications to the glucose molecule itself, such as altering the stereochemistry or adding other functional groups, could be used to probe the binding specificity of glucose transporters or enzymes involved in glucose metabolism, which is often deregulated in diseases like cancer. researchgate.net

Interactive Table: Comparative Analysis of Linker Chemistries

| Feature | Propargyl-PEG Linker | Recombinant Linker (e.g., GQAP units) | Glucuronide Linker |